molecular formula C13H17BrFNO2 B1408827 Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate CAS No. 1704065-24-6

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate

Cat. No.: B1408827
CAS No.: 1704065-24-6
M. Wt: 318.18 g/mol
InChI Key: QBNNFHVZHKJSHM-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is a chemical compound with the molecular formula C13H17BrFNO2 and a molecular weight of 318.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a benzyl(methyl)carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be achieved through several methods. One common approach involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst .

Chemical Reactions Analysis

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and TBAI. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This makes it useful in peptide synthesis and other applications where amine protection is required .

Comparison with Similar Compounds

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNFHVZHKJSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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